REACTION_CXSMILES
|
[CH2:1]1[CH:7]([OH:8])[NH:6][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[O:3][CH2:2]1.[CH2:16]([O:23][C:24](=[O:27])[NH:25]O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.ClC(Cl)(Cl)C(O)=O>C(Cl)Cl>[CH2:16]([O:23][C:24](=[O:27])[NH:25][O:8][CH:7]1[CH2:1][CH2:2][O:3][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[NH:6]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
C1COP(=O)(NC1O)N(CCCl)CCCl
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NO)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solution is filtered off
|
Type
|
ADDITION
|
Details
|
the mother liquor is diluted with 5 ml of chloroform
|
Type
|
ADDITION
|
Details
|
is diluted with water
|
Type
|
WASH
|
Details
|
is washed with a dilute solution of NaHCO3 and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed solution is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
is evaporated in a vacuum
|
Type
|
CUSTOM
|
Details
|
The oily residue thereafter is recrystallized from acetic acid ethyl ester containing a small amount of methanol
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NOC1NP(OCC1)(=O)N(CCCl)CCCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |